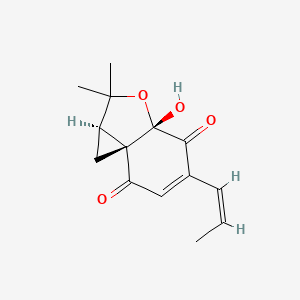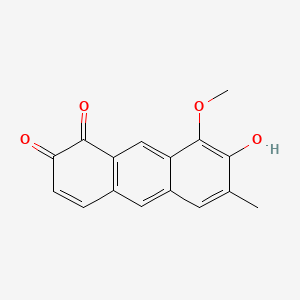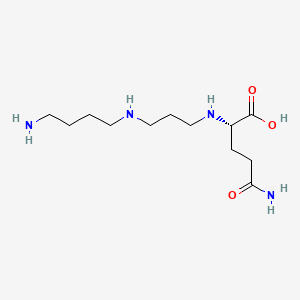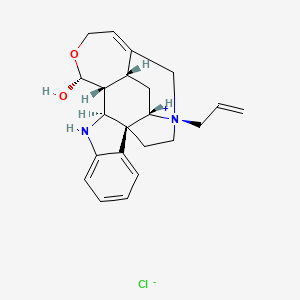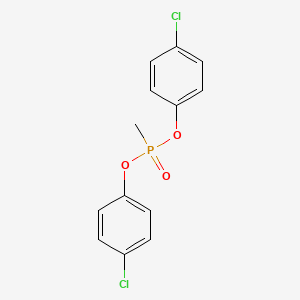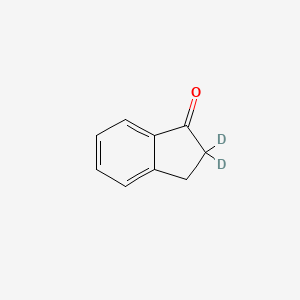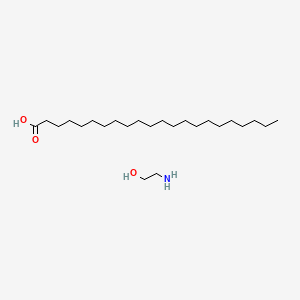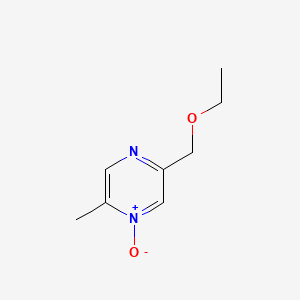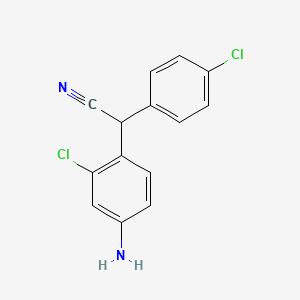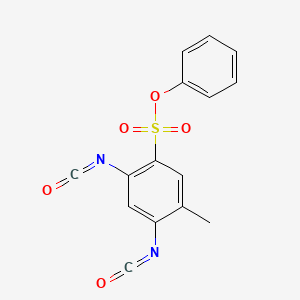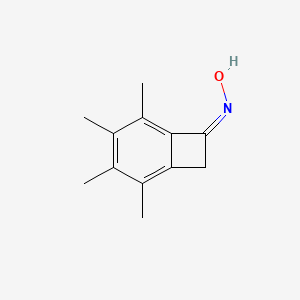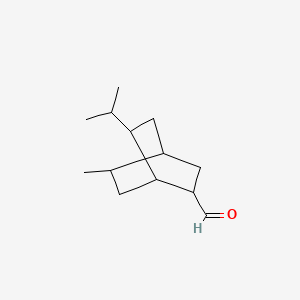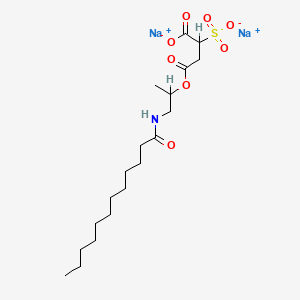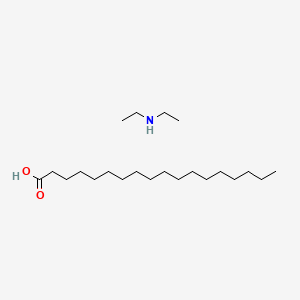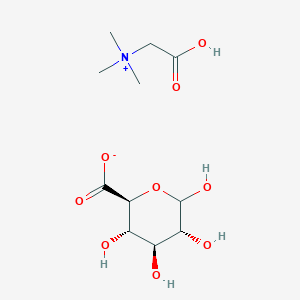
(Carboxymethyl)trimethylammonium D-glucuronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Carboxymethyl)trimethylammonium D-glucuronate is a chemical compound with the molecular formula C11H21NO9 and a molecular weight of 311.29 g/mol It is known for its unique structure, which combines a carboxymethyl group, a trimethylammonium group, and a D-glucuronate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)trimethylammonium D-glucuronate typically involves the reaction of trimethylamine with a carboxymethyl derivative of D-glucuronic acid. The reaction conditions often include the use of solvents such as water or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(Carboxymethyl)trimethylammonium D-glucuronate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The carboxymethyl and trimethylammonium groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(Carboxymethyl)trimethylammonium D-glucuronate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of (Carboxymethyl)trimethylammonium D-glucuronate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. It may also interact with cell membranes and other cellular components, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (Carboxymethyl)trimethylammonium D-glucuronate include:
(Carboxymethyl)trimethylammonium chloride hydrazide: Known for its use as a derivatizing agent for ketones and aldehydes.
Betaine hydrochloride: Used in various biochemical applications and as a dietary supplement.
(2-Aminoethyl)trimethylammonium chloride hydrochloride: Utilized in the synthesis of other chemical compounds and as a reagent in biochemical research.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for a wide range of applications in scientific research and industry .
Propriétés
Numéro CAS |
34437-34-8 |
|---|---|
Formule moléculaire |
C11H21NO9 |
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
carboxymethyl(trimethyl)azanium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.C5H11NO2/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;1-6(2,3)4-5(7)8/h1-4,6-9,12H,(H,10,11);4H2,1-3H3/t1-,2-,3+,4-,6?;/m0./s1 |
Clé InChI |
QWMHFUDQVXQBDF-KZUGWDFCSA-N |
SMILES isomérique |
C[N+](C)(C)CC(=O)O.[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O |
SMILES canonique |
C[N+](C)(C)CC(=O)O.C1(C(C(OC(C1O)O)C(=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


